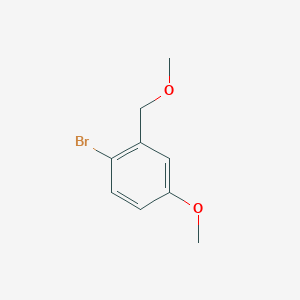
1-Bromo-4-methoxy-2-(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-(methoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
1-Bromo-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-methoxy-2-(methoxymethyl)benzene by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-methoxy-2-(methoxymethyl)phenol, 4-methoxy-2-(methoxymethyl)aniline, etc.
Oxidation: Formation of 4-methoxy-2-(methoxymethyl)benzaldehyde or 4-methoxy-2-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-methoxy-2-(methoxymethyl)benzene.
科学的研究の応用
1-Bromo-4-methoxy-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methoxymethyl groups can undergo oxidation or reduction. These reactions can alter the compound’s structure and function, leading to various biological and chemical effects .
類似化合物との比較
1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(methoxymethyl)benzene: Similar structure but lacks the methoxy group at the para position.
4-Methoxybenzyl bromide: Similar structure but lacks the methoxymethyl group.
2-Bromobenzyl methyl ether: Similar structure but lacks the methoxy group at the para position.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the presence or absence of certain functional groups.
生物活性
1-Bromo-4-methoxy-2-(methoxymethyl)benzene, also known by its CAS number 13358241, is an organobromine compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H11BrO2. Its structure features a bromine atom attached to a benzene ring, along with two methoxy groups that may influence its biological interactions.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that certain brominated compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often linked to the suppression of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects of Related Compounds
| Compound | Inhibition Target | Cell Line | Reference |
|---|---|---|---|
| Bromophenol A | TNF-α, IL-6 | RAW 264.7 | |
| 6,6′-Bieckol | IL-6 | RBL-2H3 | |
| Phloroglucinol | MMPs | HT1080 |
2. Antimicrobial Activity
The antimicrobial properties of brominated compounds have been well-documented. They are known to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival. The mechanism often involves interference with folic acid synthesis, which is critical for DNA replication in bacteria .
Case Study: Antimicrobial Efficacy
A study demonstrated that this compound showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent.
3. Cytotoxic Effects
Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanisms identified include the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Table 2: Cytotoxicity Data on Cancer Cell Lines
特性
IUPAC Name |
1-bromo-4-methoxy-2-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWYLHYVLKUTFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














